Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-
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Overview
Description
3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-3-ylmethylamine: This can be achieved through the reaction of furan-3-carboxaldehyde with an amine under reductive amination conditions.
Synthesis of the Pyridin-3-yl Intermediate: The pyridine ring can be functionalized at the 3-position using various electrophilic aromatic substitution reactions.
Coupling Reaction: The furan-3-ylmethylamine is then coupled with the pyridin-3-yl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide share structural similarities with 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide.
Pyridine Derivatives: Compounds like pyridin-3-ylmethanamine and pyridin-3-ylcarboxamide are structurally related.
Uniqueness
What sets 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide apart is its unique combination of a furan ring, a pyridine ring, and a benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- (CAS Number: 821784-31-0) is notable for its potential applications in treating various diseases, particularly those involving aberrant kinase activity. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is C17H15N3O2. The compound features a benzamide core linked to a pyridine and a furanylmethyl group, which may contribute to its biological properties.
Inhibition of Protein Kinases
Research indicates that benzamide derivatives can act as inhibitors of various protein kinases, which are crucial in regulating cellular processes such as proliferation and differentiation. Specifically, the compound has shown promising activity against tyrosine kinases involved in neoplastic diseases:
- Tyrosine Kinases Targeted : c-Abl, Bcr-Abl, PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit .
- Clinical Implications : These targets are often implicated in cancers like leukemia, suggesting that this compound may have therapeutic potential in oncology.
In Vitro Studies
- Antiproliferative Activity : In vitro assays have demonstrated that similar benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this class have shown IC50 values ranging from 1.30 μM to higher concentrations depending on the specific target cells .
- Mechanisms of Action :
Case Study 1: Antitumor Activity
A study evaluated the effectiveness of a related compound in xenograft models. The results indicated a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established treatments . This highlights the potential for clinical applications in cancer therapy.
Case Study 2: HDAC Inhibition
Another related benzamide derivative was identified as a potent inhibitor of histone deacetylase (HDAC) enzymes, particularly HDAC3. This compound exhibited selective inhibition with an IC50 value of 95.48 nM and demonstrated significant antiproliferative activity against HepG2 cells . The implications for epigenetic regulation in cancer treatment are noteworthy.
Table 1: Summary of Biological Activities
Activity Type | Compound | IC50 Value (μM) | Target/Mechanism |
---|---|---|---|
Antiproliferative | Benzamide Derivative | 1.30 | Cancer Cells (HepG2) |
HDAC Inhibition | Related Benzamide | 0.095 | HDAC3 |
Tumor Growth Inhibition | Similar Compound | 48.89% TGI | Xenograft Models |
Properties
CAS No. |
821784-31-0 |
---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-[5-(furan-3-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H15N3O2/c18-17(21)14-3-1-2-13(6-14)15-7-16(10-19-9-15)20-8-12-4-5-22-11-12/h1-7,9-11,20H,8H2,(H2,18,21) |
InChI Key |
ZUMKAZPRYGVAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=COC=C3 |
Origin of Product |
United States |
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